molecular formula C21H28N2O4 B3848973 N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide

N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide

Cat. No.: B3848973
M. Wt: 372.5 g/mol
InChI Key: VABZZORTRXKELQ-ZOCIIQOWSA-N
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Description

N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy-quinoline moiety, and an oxan-4-yl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxan-4-yl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the methoxy-quinoline moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.

    Formation of the acetamide group: This step typically involves the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The oxo group in the quinoline moiety can be reduced to form a hydroxy derivative.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The methoxy-quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The oxan-4-yl acetamide group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c1-12(24)22-14-9-18(27-19(10-14)21(2,3)4)16-8-13-6-7-15(26-5)11-17(13)23-20(16)25/h6-8,11,14,18-19H,9-10H2,1-5H3,(H,22,24)(H,23,25)/t14-,18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABZZORTRXKELQ-ZOCIIQOWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(OC(C1)C(C)(C)C)C2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](O[C@H](C1)C(C)(C)C)C2=CC3=C(C=C(C=C3)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide
Reactant of Route 2
N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-[(2R,4R,6S)-2-tert-butyl-6-(7-methoxy-2-oxo-1H-quinolin-3-yl)oxan-4-yl]acetamide

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